![molecular formula C12H9NO2 B1270893 (2-Hydroxypyridin-3-yl)(phenyl)methanone CAS No. 27039-12-9](/img/structure/B1270893.png)
(2-Hydroxypyridin-3-yl)(phenyl)methanone
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Overview
Description
Scientific Research Applications
Synthesis of Aromatic Ketones
Aromatic ketones are important pharmaceutical intermediates, especially the pyridin-2-yl-methanone motifs . “(2-Hydroxypyridin-3-yl)(phenyl)methanone” can be synthesized through the oxidation of Csp3-H . This process is catalyzed by transition metals and has gained extensive attention in recent years .
Copper Catalysis
The compound can be used in copper-catalyzed synthesis of pyridin-2-yl-methanones from pyridin-2-yl-methanes . This process involves a direct Csp3-H oxidation approach with water under mild conditions .
Protein Tyrosine Kinase Inhibitory Activity
“(2-Hydroxypyridin-3-yl)(phenyl)methanone” derivatives have shown promising in vitro protein tyrosine kinase inhibitory activity . This activity is crucial in regulating a number of cellular functions, such as proliferation, growth, differentiation, death, and various regulatory mechanisms .
Anticancer Research
Protein kinases play an important role as cell function regulators in signal transduction pathways . Dysfunctional growth factor receptor tyrosine kinases can result in inappropriate mitogenic signaling, which is associated with a variety of tumor types . Therefore, “(2-Hydroxypyridin-3-yl)(phenyl)methanone” and its derivatives could potentially be used in anticancer research .
Pharmaceutical Intermediates
As mentioned earlier, aromatic ketones are important pharmaceutical intermediates . Therefore, “(2-Hydroxypyridin-3-yl)(phenyl)methanone” could potentially be used in the synthesis of various pharmaceuticals .
Environmental Research
The compound’s role in water-involving oxidation reactions provides new insights for environmental research . The study of these reactions could potentially lead to the development of more environmentally friendly chemical processes .
Mechanism of Action
Target of Action
It is known that indole derivatives, which share a similar structure, bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, indole derivatives are known to inhibit the activity of certain enzymes, thereby affecting the biochemical pathways within the cell .
Biochemical Pathways
These include pathways related to inflammation, cancer, HIV, oxidative stress, microbial growth, tuberculosis, diabetes, malaria, and cholinesterase . The downstream effects of these interactions can lead to changes in cellular function and overall health.
Result of Action
Based on the known effects of similar compounds, it can be inferred that the compound may have a range of effects, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Action Environment
Environmental factors can influence the action, efficacy, and stability of (2-Hydroxypyridin-3-yl)(phenyl)methanone. For instance, the presence of water has been shown to participate in the reaction of similar compounds, offering oxygen for the process with a palladium catalyst . This suggests that environmental conditions, such as the presence of water and certain catalysts, can influence the action of the compound.
properties
IUPAC Name |
3-benzoyl-1H-pyridin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO2/c14-11(9-5-2-1-3-6-9)10-7-4-8-13-12(10)15/h1-8H,(H,13,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEXQPRKPXBSYRS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=CNC2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50355810 |
Source
|
Record name | (2-hydroxypyridin-3-yl)(phenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50355810 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Hydroxypyridin-3-yl)(phenyl)methanone | |
CAS RN |
27039-12-9 |
Source
|
Record name | (2-hydroxypyridin-3-yl)(phenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50355810 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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